Product packaging for N-cycloheptyl-4-methylbenzenesulfonamide(Cat. No.:CAS No. 16801-70-0)

N-cycloheptyl-4-methylbenzenesulfonamide

Cat. No.: B2564325
CAS No.: 16801-70-0
M. Wt: 267.39
InChI Key: KAGLVTRCHVNGDG-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Derivatives in Chemical Research

Sulfonamide derivatives are a cornerstone of modern chemical and pharmaceutical research. The archetypal sulfonamide group (-SO₂NH₂) is a key functional group in a vast array of molecules that exhibit significant biological activities. Historically, they are renowned for their antibacterial properties, giving rise to the first generation of sulfa drugs. Beyond their medicinal applications, sulfonamides are pivotal intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. Their chemical stability and the diverse reactivity of the sulfonamide bond make them valuable tools for chemists.

Significance of N-Alkyl/Aryl Benzenesulfonamides in Organic Synthesis and Material Science

The substitution of one or both hydrogen atoms on the sulfonamide nitrogen with alkyl or aryl groups gives rise to N-substituted benzenesulfonamides. This structural modification significantly broadens the chemical space and applications of this class of compounds. In organic synthesis, the N-substituent can influence the reactivity and solubility of the molecule, and the sulfonamide group itself can be used as a directing group or a protective group for amines.

A general and widely employed method for the synthesis of N-alkyl benzenesulfonamides involves the reaction of a primary amine with a benzenesulfonyl chloride in the presence of a base. nsf.gov For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide is achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding 4-methylbenzenesulfonamide, which is then benzylated. nsf.gov This versatile synthetic approach allows for the introduction of a wide variety of alkyl and aryl groups, leading to a vast library of compounds with diverse properties.

In the realm of material science, N-substituted benzenesulfonamides have found utility as plasticizers, components of resins, and in the formulation of dyes. Their rigid aromatic core combined with the flexible N-substituents can impart desirable physical properties to polymers and other materials.

Scope of Academic Inquiry into N-Cycloheptyl-4-methylbenzenesulfonamide

Within the extensive family of N-alkyl benzenesulfonamides, this compound represents a specific derivative where a seven-membered cycloheptyl ring is attached to the nitrogen atom of 4-methylbenzenesulfonamide (also known as p-toluenesulfonamide). While the broader class of N-alkyl benzenesulfonamides has been extensively studied, specific academic inquiry into the N-cycloheptyl derivative appears to be limited in publicly available scientific literature.

Despite the scarcity of dedicated research on this particular compound, its chemical properties and potential applications can be inferred from the well-established chemistry of related sulfonamides. A plausible and standard synthetic route would involve the reaction of cycloheptylamine (B1194755) with 4-methylbenzenesulfonyl chloride (tosyl chloride). chemicalbook.com

The following sections will delve into the known and predicted chemical characteristics of this compound, providing a comprehensive overview based on available data and established principles of organic chemistry.

Chemical Profile of this compound

While detailed experimental research on this compound is not extensively documented, its fundamental chemical properties can be predicted based on its structure and data available in chemical databases.

A standard method for the synthesis of this compound would be the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and cycloheptylamine. chemicalbook.com

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₁NO₂S
Molecular Weight267.39 g/mol
Melting Point55-56 °C
Boiling Point401.1 ± 38.0 °C at 760 mmHg
Density1.16 ± 0.1 g/cm³
pKa12.05 ± 0.20

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

The structure of this compound, featuring a flexible seven-membered ring, suggests that it may possess interesting conformational properties. The presence of the tolyl group provides a rigid aromatic component, while the sulfonamide linkage introduces polarity and hydrogen bonding capabilities. These structural features are expected to influence its solubility, reactivity, and potential interactions with other molecules.

Applications and Research Directions

Given the limited specific research on this compound, its direct applications have not been established. However, based on the known utility of related N-alkyl benzenesulfonamides, several potential areas of investigation can be proposed.

In organic synthesis , it could serve as a building block for more complex molecules. The cycloheptyl group could impart unique steric and electronic properties to target compounds.

In material science , its structure suggests potential as a plasticizer or a modifying agent for polymers. The combination of a rigid aromatic ring and a flexible cycloalkyl group could be beneficial in tuning the physical properties of materials.

Further research is necessary to experimentally determine the physical and chemical properties of this compound and to explore its potential applications in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2S B2564325 N-cycloheptyl-4-methylbenzenesulfonamide CAS No. 16801-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cycloheptyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15-13-6-4-2-3-5-7-13/h8-11,13,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLVTRCHVNGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for N Cycloheptyl 4 Methylbenzenesulfonamide and Analogues

Direct N-Sulfonylation Approaches

Direct N-sulfonylation represents a primary and widely utilized method for the synthesis of sulfonamides. This approach involves the reaction of an amine with a sulfonyl chloride, leading to the formation of the sulfonamide bond in a single step.

Aminolysis of 4-Methylbenzenesulfonyl Chloride with Cycloheptylamine (B1194755)

The most conventional synthesis of N-cycloheptyl-4-methylbenzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride (also known as tosyl chloride) and cycloheptylamine. This reaction, a classic example of nucleophilic substitution at a sulfur center, is foundational in organic synthesis for creating sulfonamides. alrasheedcol.edu.iq The process is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. mdpi.com

The efficiency of the aminolysis reaction is highly dependent on the chosen solvent and the stoichiometry of the reactants. While traditional methods often employ volatile and hazardous organic compounds like dichloromethane or dioxane, recent advancements have focused on more sustainable alternatives. uniba.it Deep eutectic solvents (DESs), such as those based on choline chloride, have emerged as environmentally responsible media that can facilitate this reaction at ambient temperatures, often leading to high yields. uniba.itresearchgate.net

The choice of solvent can influence the rate of reaction versus the rate of competing side reactions, such as the hydrolysis of the sulfonyl chloride. uniba.itresearchgate.net Studies have shown that solvents like dichloromethane are effective, while reactions in acetonitrile, THF, and EtOAc may result in poorer yields of the desired sulfonamide. nih.gov

Stoichiometrically, an excess of the amine can sometimes be used to act as both the nucleophile and the base. However, it is more common to use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced. uniba.it This prevents the protonation of the valuable amine reactant, ensuring its availability for the primary reaction. The precise control of stoichiometry is crucial to maximize yield and minimize the formation of byproducts.

Table 1: Effect of Solvent on Sulfonamide Synthesis

Solvent Reaction Conditions Yield Reference
Dichloromethane (CH₂Cl₂) Addition of amine and PPh₃ to TsCl at 0 °C Good nih.gov
Acetonitrile (MeCN) 25 °C Poor nih.gov
Tetrahydrofuran (THF) 25 °C Poor nih.gov
Ethyl Acetate (EtOAc) 25 °C Poor nih.gov
Choline Chloride/Glycerol Room Temperature Up to 97% uniba.it

This table is generated based on general findings in sulfonamide synthesis; specific yields for this compound may vary.

To improve reaction efficiency and mildness, various catalysts have been explored. Zinc oxide (ZnO) has been identified as a highly efficient, inexpensive, and reusable catalyst for the sulfonylation of amines under mild and neutral conditions. This method avoids the need for strong bases and can be applied to a wide range of substrates, including sterically hindered amines.

The reaction, when catalyzed by ZnO, typically proceeds smoothly in a solvent like acetonitrile at room temperature. The catalytic activity of ZnO is significant, with studies on analogous reactions, such as the sulfonylation of cyclohexylamine with p-toluenesulfonyl chloride, demonstrating excellent yields. The catalyst can be easily recovered by filtration and reused without a significant loss of activity. While the precise mechanism is a subject of ongoing study, ZnO is thought to act as a Lewis acid, activating the sulfonyl chloride for nucleophilic attack by the amine. researchgate.net

Table 2: Influence of ZnO Catalyst Loading on Sulfonylation of Cyclohexylamine

Entry Catalyst Loading (mmol) Yield (%) Reference
1 < 0.1 Moderate

Data from the reaction of cyclohexylamine with p-toluenesulfonyl chloride, serving as an analogue for the cycloheptylamine reaction.

N-Alkylation and Related Derivatization of Precursor Sulfonamides

An alternative synthetic strategy involves the formation of the S-N bond first, followed by the introduction of the cycloheptyl group. This two-step process begins with a readily available sulfonamide which is then alkylated.

This method utilizes a precursor, 4-methylbenzenesulfonamide, which is deprotonated by a base to form a nucleophilic sulfonamidate anion. This anion then reacts with an electrophilic cycloheptyl source, such as cycloheptyl bromide or cycloheptyl iodide, in a nucleophilic substitution reaction to yield the final product. nih.gov

The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). A strong base, such as sodium hydride, is often used to ensure complete deprotonation of the sulfonamide. nih.gov This approach is versatile and can be adapted for the synthesis of a wide array of N-substituted sulfonamides.

Modern synthetic chemistry offers powerful tools for C-N bond formation, most notably the Palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This reaction can be adapted for the synthesis of this compound by coupling 4-methylbenzenesulfonamide with a cycloheptyl halide or pseudohalide.

The catalytic cycle typically involves a palladium(0) species, a phosphine ligand, and a base. nih.gov This methodology is prized for its broad substrate scope and functional group tolerance, allowing for the coupling of various amines and aryl or alkyl halides. thieme-connect.comresearchgate.net While more commonly applied for N-arylation, developments in ligand and catalyst systems have expanded its utility to include N-alkylation, providing a sophisticated route to the target compound. nih.govthieme-connect.de

Advanced Synthetic Transformations Involving Sulfonamide Moiety

The synthesis of this compound and its analogs can be achieved through a variety of advanced synthetic transformations that focus on the formation of the sulfonamide bond or the modification of the sulfonamide moiety. These methods offer diverse routes to these compounds, often with high yields and functional group tolerance.

Copper-Catalyzed Intermolecular Amidation Routes

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of sulfonamides. These methods can involve the direct C-H functionalization of alkanes or the coupling of various starting materials. dntb.gov.ua One approach involves the copper-catalyzed amidation of unactivated C-H bonds in alkanes with sulfonamides. acs.org This method allows for the direct formation of N-alkyl sulfonamides, although selectivity between primary, secondary, and tertiary C-H bonds can be a challenge. acs.org

A more common and versatile copper-catalyzed route is the three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This single-step process is advantageous as it utilizes readily available starting materials. nih.gov The reaction demonstrates broad substrate scope, accommodating various aryl, heteroaryl, and alkenyl boronic acids, as well as a range of primary and secondary amines. nih.gov Synergistic photoredox and copper catalysis can also be employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, even with less reactive electron-deficient amines. acs.org

CatalystReactantsKey FeaturesReference
Cu(II)(Hetero)aryl boronic acids, amines, DABSOSingle-step synthesis, broad substrate scope. nih.gov
Copper complexesAlkanes, sulfonamidesDirect C-H amidation. acs.org
Synergistic Photoredox and CopperAryl radical precursors, amines, SO2 sourceRoom temperature reaction, suitable for electron-deficient amines. acs.org

Reductive Amination Strategies with Cycloheptanone Derivatives

Reductive amination represents a classical and effective method for the synthesis of this compound. This strategy involves the reaction of cycloheptanone with 4-methylbenzenesulfonamide to form an intermediate N-sulfonylimine, which is then reduced in situ to the desired sulfonamide. Nickel catalysts in the presence of titanium alkoxide have been shown to be effective for the asymmetric reductive amination of ketones with sulfonamides, which are typically poor nucleophiles. researchgate.net This method can produce chiral sulfonamides with high enantiomeric excess from a variety of ketones. researchgate.net

The choice of reducing agent and reaction conditions is crucial for the success of this transformation. Various reducing agents can be employed, with the selection often depending on the specific substrates and desired selectivity. This two-step, one-pot process is a valuable tool for the synthesis of a wide range of N-alkylated sulfonamides.

Synthesis via Sulfonyl Hydrazides and Amines

The use of sulfonyl hydrazides as precursors for the synthesis of sulfonamides offers an alternative to the more common sulfonyl chlorides. In this approach, a sulfonyl hydrazide is reacted with an amine to form the corresponding sulfonamide. This method can be advantageous in certain contexts, potentially offering different reactivity and functional group compatibility compared to traditional methods. For instance, aryl sulfonyl hydrazides can be reacted with various amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) and a catalyst such as ammonium iodide to yield sulfonamides. cbijournal.com Another approach involves a copper-catalyzed one-pot reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides to produce N-sulfonyl amidines. mdpi.com While this doesn't directly yield this compound, it showcases the utility of sulfonyl hydrazides in constructing complex sulfonamide-containing molecules. mdpi.com

Generation of Sulfonamide-Based Ynamides/Ynamines for Further Synthesis

Sulfonamide-based ynamides and ynamines are versatile synthetic intermediates characterized by an electron-withdrawing sulfonamide group attached to the nitrogen of an ynamine. nih.govacs.org These compounds can be synthesized through Sonogashira coupling reactions. nih.govorganic-chemistry.org An environmentally friendly protocol for the synthesis of sulfonamide-based ynamides and arylynamines has been developed using a copper-free Sonogashira coupling in water with a surfactant to overcome the moisture sensitivity of these compounds. nih.govorganic-chemistry.org

The introduction of the electron-withdrawing sulfonamide group stabilizes the ynamine moiety and modulates its reactivity. nih.govacs.org This allows for their use in a variety of subsequent transformations, making them valuable building blocks in organic synthesis. For example, ynamides can serve as coupling reagents in peptide synthesis. nih.govacs.org

ReactionKey FeaturesSolventReference
Copper-free Sonogashira couplingEnvironmentally benign, robust protocol.Water with surfactant nih.govorganic-chemistry.org

Deoxycyanamidation Reactions Utilizing Sulfonyl Transfer Reagents

Deoxycyanamidation is a transformation that converts alcohols into cyanamides. In this context, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) can act as both a sulfonyl transfer reagent and a source of cyanamide. acs.orgacs.org This one-pot reaction allows for the synthesis of a diverse range of tertiary cyanamides from alcohols in excellent yields. acs.orgacs.orgcardiff.ac.uk The mechanism involves an initial N- to O-sulfonyl transfer, followed by the recombination of the resulting cyanamide anion and the alkyl sulfonate. acs.org The choice of the sulfonamide component is important, with tosyl sulfonamides like NCTS generally providing the highest yields. acs.org This reaction highlights the versatility of sulfonamide-derived reagents in facilitating unique chemical transformations beyond the direct synthesis of sulfonamides.

Green Chemistry and Sustainable Synthesis Aspects

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including sulfonamides. tandfonline.comingentaconnect.com This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

One key aspect of green sulfonamide synthesis is the use of alternative, more sustainable solvents. researchgate.net Water, ethanol, glycerol, and deep eutectic solvents (DES) have been successfully employed as reaction media for the synthesis of sulfonamides. researchgate.netresearchgate.net For example, a general and mild method for synthesizing sulfonamides involves the in situ generation of sulfonyl chlorides from thiols using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in these green solvents, followed by reaction with an amine. researchgate.net This process often allows for a simple, filtration-based workup, avoiding the need for traditional organic solvent extraction. researchgate.net

Catalysis also plays a crucial role in the development of sustainable synthetic routes. A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed using a nanostructured ruthenium on magnetite (nano-Ru/Fe3O4) catalyst. acs.org This domino dehydrogenation-condensation-hydrogenation sequence produces water as the only byproduct and the magnetic catalyst can be easily recovered and reused. acs.org Furthermore, electrochemical methods offer a reagent-free approach to sulfonamide synthesis. The direct anodic coupling of thiols and amines can be achieved in a short reaction time, with hydrogen as the only byproduct. nih.gov

Green ApproachKey FeaturesExampleReference
Sustainable SolventsUse of water, ethanol, glycerol, DES.In situ generation of sulfonyl chlorides from thiols and reaction with amines. researchgate.net
NanocatalysisReusable magnetic catalyst, water as the only byproduct.Direct coupling of sulfonamides and alcohols using nano-Ru/Fe3O4. acs.org
ElectrochemistryReagent-free, forms hydrogen as a benign byproduct.Direct anodic coupling of thiols and amines. nih.gov

Water-Mediated Reaction Protocols

The use of water as a solvent in organic synthesis is a significant step towards greener chemistry. Research has demonstrated the viability of water-based systems for the synthesis of sulfonamide derivatives, particularly ynamides, which are precursors or analogues of the target compound.

In one notable approach, the synthesis of Cycloheptyl-N-ethynyl-4-methylbenzenesulfonamide, an analogue, was successfully performed in water. brad.ac.uk This method highlights the potential of aqueous media to facilitate reactions that might traditionally be conducted in volatile organic solvents. The reaction's success in water is significant, although challenges such as low solubility of reactants and potential hydrolysis of products can occur. brad.ac.uk To overcome these, additives may be employed to improve reaction yields. brad.ac.uk

Table 1: Synthesis of a this compound Analogue in Water

Compound Starting Material Solvent Yield Reference

Catalyst-Free Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional methods that often rely on metal catalysts or harsh reagents. frontiersin.orgwhiterose.ac.uk By using electrons as the "reagent," these methods offer high selectivity and atom economy, minimizing waste. whiterose.ac.uk

In the context of nitrogen-containing compounds like sulfonamides, intramolecular electrochemical C-H aminations have been developed for the synthesis of N-heterocycles under metal-free conditions. frontiersin.org These techniques avoid the issue of residual metal catalyst contamination, which is a significant advantage for industrial applications. frontiersin.org While a direct electrochemical synthesis for this compound is not detailed in the provided research, the principles have been applied to construct various saturated N-heterocycles with excellent yields. frontiersin.org These reactions are often carried out in undivided cells using platinum electrodes and can be performed under catalyst- and supporting electrolyte-free conditions, further enhancing their green credentials. frontiersin.org

Purification and Isolation Techniques

The isolation of pure this compound and its analogues from reaction mixtures is critical. Column chromatography and recrystallization are the most prevalent and effective methods employed for this purpose.

Column Chromatography

Column chromatography, particularly using silica gel, is a standard procedure for the purification of sulfonamide derivatives. brad.ac.ukorgsyn.org The choice of eluent (the solvent system that moves the compounds through the column) is crucial for achieving good separation.

For analogues such as Cycloheptyl-N-ethynyl-4-methylbenzenesulfonamide, a mixture of ethyl acetate and petroleum ether has been used effectively with a silica gel stationary phase. brad.ac.uk The process involves carefully packing the column with silica, loading the crude product (which can be pre-adsorbed onto a small amount of silica for better separation), and eluting with the chosen solvent system. orgsyn.orgrochester.edu For more challenging separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be employed. rochester.edu

Table 2: Column Chromatography Parameters for N-substituted 4-methylbenzenesulfonamide Analogues

Compound Stationary Phase Eluent System Reference
Cycloheptyl-N-ethynyl-4-methylbenzenesulfonamide Silica Gel Ethyl Acetate / Petroleum Ether (1:50) brad.ac.uk

Recrystallization and Crystallization Processes

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The process relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot, suitable solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com

For analogues of this compound, alcohols such as ethanol and methanol have proven to be effective recrystallization solvents. The crude product is dissolved in the hot alcohol and allowed to cool, yielding colorless crystals upon successful purification. nsf.govresearchgate.net The resulting pure crystals are then typically isolated by vacuum filtration and dried. nsf.gov

Table 3: Recrystallization Solvents for N-substituted 4-methylbenzenesulfonamide Analogues

Compound Analogue Recrystallization Solvent Reference
N-cyclohexyl-4-methyl-N-propylbenzenesulfonamide Methanol nih.gov
N-allyl-N-benzyl-4-methylbenzenesulfonamide Ethanol nsf.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy and Vibrational Analysis

Until specific experimental studies on N-cycloheptyl-4-methylbenzenesulfonamide are conducted and published, a detailed and accurate structural elucidation as requested cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is primarily dictated by the substituted benzene (B151609) ring, which acts as the principal chromophore. The spectroscopic characteristics are analogous to those of other p-substituted benzene derivatives and related benzenesulfonamides.

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of the p-toluenesulfonyl moiety. Aromatic systems typically display two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). For benzene derivatives, these bands arise from π → π* transitions.

E-band: This high-energy, high-intensity band is typically observed in the far-UV region, generally below 220 nm. It corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the benzene ring.

B-band: This band, appearing at longer wavelengths (around 250-290 nm), is characterized by a lower intensity compared to the E-band. It is attributed to a symmetry-forbidden transition in benzene, which becomes allowed upon substitution. The B-band often displays fine vibrational structure.

In this compound, the presence of the auxochromic methyl group and the sulfonylamide group attached to the benzene ring influences the position and intensity of these bands. The sulfonyl group, acting as a chromophore, and the alkyl substituents can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. For comparison, p-toluenesulfonamide (B41071), the parent compound lacking the N-cycloheptyl group, exhibits characteristic absorptions in this region. The spectrum of this compound is predicted to be very similar, as the cycloheptyl group is an isolated, non-conjugated saturated alkyl system and therefore does not significantly participate in the electronic transitions of the aromatic ring.

Table 1: Predicted UV-Vis Spectral Data for this compound

Band Predicted λmax (nm) Transition Type Associated Moiety
E-band~220-230π → πp-Toluenesulfonyl
B-band~260-275π → πp-Toluenesulfonyl

Note: The predicted values are based on the typical absorption of p-toluenesulfonamide derivatives. The exact λmax can vary depending on the solvent used for analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS provides the experimental monoisotopic mass, which can be compared against the theoretical value to confirm its molecular formula, C₁₄H₂₁NO₂S.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).

Theoretical Exact Mass Calculation:

C₁₄ = 14 × 12.000000 = 168.000000

H₂₁ = 21 × 1.007825 = 21.164325

N₁ = 1 × 14.003074 = 14.003074

O₂ = 2 × 15.994915 = 31.989830

S₁ = 1 × 31.972071 = 31.972071

Total (C₁₄H₂₁NO₂S) = 267.134740 Da

An experimentally determined HRMS value for the protonated molecule ([M+H]⁺) that is very close to the theoretical value of 268.14201 Da would confirm the elemental composition.

Fragmentation Analysis: In addition to providing the exact mass, mass spectrometry offers structural information through the analysis of fragmentation patterns. The fragmentation of this compound under ionization (e.g., Electron Ionization - EI) is expected to proceed through several characteristic pathways, primarily involving the cleavage of the sulfonamide bonds and fragmentation of the alkyl substituents.

Key expected fragmentation pathways include:

Formation of the Tosyl Cation: Cleavage of the S-N bond can lead to the formation of the stable p-toluenesulfonyl (tosyl) cation at m/z 155. This is often a prominent peak in the mass spectra of tosylamides.

Formation of the Tropylium (B1234903) Cation: The tosyl cation can further fragment by loss of SO₂, resulting in the tolyl cation, which can rearrange to the highly stable tropylium cation at m/z 91. This is a very common and often the base peak for toluene-containing compounds.

Cleavage of the Cycloheptyl Group: The N-C bond connecting the nitrogen to the cycloheptyl ring can cleave, leading to various fragments. Alpha-cleavage within the cycloheptyl ring adjacent to the nitrogen atom is also a possible fragmentation route. Loss of the entire cycloheptyl group as a radical would leave a fragment at m/z 170.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Predicted) Ion Structure Formula Formation Pathway
267[C₁₄H₂₁NO₂S]⁺C₁₄H₂₁NO₂SMolecular Ion (M⁺)
170[C₇H₈NO₂S]⁺C₇H₈NO₂SLoss of cycloheptyl radical (•C₇H₁₃)
155[C₇H₇O₂S]⁺C₇H₇O₂Sp-Toluenesulfonyl cation (cleavage of S-N bond)
91[C₇H₇]⁺C₇H₇Tropylium cation (from m/z 155 via loss of SO₂)

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It allows for the accurate calculation of various molecular properties by modeling the electron density.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to locate the minimum energy conformation. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters (from N-cyclohexyl analogue)

This table is based on crystallographic data for N-cyclohexyl-4-methylbenzenesulfonamide and represents expected values for a DFT-optimized structure.

Parameter Bond/Angle Typical Value
Bond Length S–N ~1.62 Å
S=O ~1.43 Å
C-S ~1.76 Å
Bond Angle O–S–O ~120°
N–S–C ~107°
O–S–N ~106°
Dihedral Angle C-S-N-C Variable

Data sourced from crystallographic studies of similar sulfonamide structures. researchgate.netmdpi.com

DFT calculations can predict vibrational frequencies, which correspond to the absorption bands observed in an infrared (IR) spectrum. msu.edu These theoretical spectra help in the assignment of experimental bands to specific molecular motions, such as stretching, bending, and twisting of bonds. researchgate.netuni-muenster.de For N-cycloheptyl-4-methylbenzenesulfonamide, key vibrational modes include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretching, and various C-H vibrations of the aromatic and cycloheptyl rings.

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric Stretch S=O 1300 - 1350
Symmetric Stretch S=O 1150 - 1180
Stretch S-N 900 - 940
Stretch Aromatic C-H 3000 - 3100
Stretch Aliphatic C-H 2850 - 2950

Values are typical ranges for sulfonamides based on DFT studies. mdpi.comresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). bsu.by This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the prominent absorptions in the UV region are typically due to π → π* transitions within the benzene (B151609) ring. mdpi.comnih.gov

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests high reactivity and that the molecule can be easily excited. nih.govthaiscience.info

The electron density distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution from the perspective of an approaching reactant, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). dergipark.org.tr In this compound, the electronegative oxygen atoms of the sulfonyl group are expected to be the most electron-rich regions, making them sites for electrophilic attack or hydrogen bonding. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. iitg.ac.inunimi.it This is particularly important for this compound due to the flexible seven-membered ring. MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational changes. nih.gov These simulations can reveal the relative populations of different conformers (e.g., twist-chair vs. chair) at a given temperature and the energy barriers for interconversion between them.

Quantum Chemical Characterization of Electronic Properties

Beyond the HOMO-LUMO gap, quantum chemical calculations provide a suite of descriptors that characterize a molecule's electronic properties and reactivity. These parameters are derived from the orbital energies and provide a quantitative measure of chemical behavior.

Table 3: Key Quantum Chemical Descriptors

Property Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of the electrophilic character of a molecule.

Formulas provide conceptual approximations used in DFT analysis. nih.govthaiscience.infodergipark.org.tr

These calculated values help in comparing the reactivity of this compound with other related molecules and in predicting its behavior in chemical reactions.

Computational Modeling of Intermolecular Interactions

Understanding how molecules interact with each other is crucial for predicting their physical properties and biological activity. Computational methods can model non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking. For this compound, the sulfonamide group is a key site for such interactions. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors.

Crystal structure analysis of the N-cyclohexyl analogue shows that molecules pair up to form centrosymmetric dimers through N—H···O=S hydrogen bonds. researchgate.net Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds by examining the delocalization of electron density between the donor and acceptor orbitals. nih.govdergipark.org.tr Modeling these interactions is essential for understanding the compound's crystal packing and its potential binding to biological targets.

Hydrogen Bonding Analysis (N-H···O, C-H···O, C-H···π)

Theoretical and computational analyses of this compound and analogous structures have revealed the presence of several key non-covalent interactions that dictate its supramolecular assembly. These interactions, primarily hydrogen bonds of the N-H···O, C-H···O, and C-H···π types, are crucial in understanding the compound's crystal packing and potential molecular recognition behavior.

N-H···O Hydrogen Bonds:

C-H···O Hydrogen Bonds:

In addition to the stronger N-H···O bonds, weaker C-H···O interactions are also observed in the crystal structures of similar N-cycloalkyl benzenesulfonamides. These interactions involve hydrogen atoms attached to the cycloalkyl ring and the oxygen atoms of the sulfonyl group. While individually weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H···O interactions plays a significant role in the stabilization of the three-dimensional crystal packing. For instance, in N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, C-H···O hydrogen bonds are crucial in linking molecules into extended networks.

C-H···π Interactions:

Interaction TypeDonorAcceptorTypical Distance (Å)Role
N-H···O N-H (Sulfonamide)O (Sulfonyl)2.8 - 3.2Dimer formation, primary structural motif
C-H···O C-H (Cycloheptyl)O (Sulfonyl)3.0 - 3.5Crystal packing stabilization, network formation
C-H···π C-H (Cycloheptyl)π-system (p-tolyl ring)3.2 - 3.8Conformational stability, orientation of substituents

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. For this compound, the MEP map highlights distinct regions of positive and negative electrostatic potential, which are crucial for understanding its intermolecular interactions.

The MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl group. jsaer.com This high electron density makes these oxygen atoms strong hydrogen bond acceptors, readily participating in interactions with electrophilic hydrogen atoms, such as the N-H group of a neighboring molecule.

Conversely, the regions of highest positive electrostatic potential are located around the hydrogen atom of the sulfonamide N-H group and the hydrogen atoms of the cycloheptyl and methyl groups. The positive potential on the N-H hydrogen underscores its role as a strong hydrogen bond donor. The moderately positive potential on the C-H hydrogens of the cycloheptyl ring indicates their capacity to act as weaker hydrogen bond donors in C-H···O and C-H···π interactions.

Molecular RegionElectrostatic PotentialRole in Interactions
Sulfonyl Oxygen AtomsNegative (Red/Yellow)Hydrogen bond acceptor (N-H···O, C-H···O)
Sulfonamide N-H HydrogenPositive (Blue)Hydrogen bond donor (N-H···O)
Cycloheptyl C-H HydrogensModerately PositiveWeak hydrogen bond donor (C-H···O, C-H···π)
p-Tolyl Ring (π-system)Negative (above/below plane)Hydrogen bond acceptor (C-H···π)

Theoretical Studies on Reaction Pathways and Mechanisms

The synthesis of this compound typically proceeds via a two-step process: the formation of p-toluenesulfonyl chloride and its subsequent reaction with cycloheptylamine (B1194755). Theoretical studies provide insight into the mechanisms of these reactions.

The initial step involves the reaction of p-toluenesulfonic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield p-toluenesulfonyl chloride. This is a well-established reaction in organic synthesis.

The key step in the formation of the title compound is the nucleophilic substitution reaction between p-toluenesulfonyl chloride and cycloheptylamine. Kinetic studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of a base have shown that the reaction proceeds via a direct nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. allresearchjournal.com

Computational studies on analogous systems suggest a similar mechanism for the reaction with cycloheptylamine. The nitrogen atom of cycloheptylamine, acting as a nucleophile, attacks the sulfur atom of the p-toluenesulfonyl chloride. This attack is facilitated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which makes the sulfur atom highly electrophilic.

Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The nitrogen atom of the N-cycloheptyl-4-methylbenzenesulfonamide can act as a potent nucleophile following deprotonation. The presence of the strongly electron-withdrawing tosyl group renders the N-H proton acidic enough to be removed by a moderately strong base, such as sodium hydride (NaH). The resulting anion is a powerful nucleophile that can readily participate in substitution reactions with various electrophiles. nih.govnih.gov

This reactivity is commonly exploited for the N-alkylation or N-acylation of the sulfonamide. For instance, treatment with alkyl halides, such as ethyl iodide or benzyl (B1604629) chloride, in the presence of a base like sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF), leads to the formation of the corresponding N,N-disubstituted sulfonamides. nih.govnih.gov This two-step process first involves the formation of the sulfonamide anion, followed by a nucleophilic attack on the electrophilic carbon of the alkyl halide. nsf.gov

Table 1: Representative Nucleophilic Substitution Reactions

Starting Material Reagent Base Solvent Product
N-cyclohexyl-4-methylbenzenesulfonamide Ethyl Iodide NaH DMF N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide nih.gov
N-cyclohexyl-4-methylbenzenesulfonamide Benzyl Chloride NaH DMF N-benzyl-N-cyclohexyl-4-methylbenzenesulfonamide nih.gov

Note: The table shows reactions performed on the closely related N-cyclohexyl analogue, which are directly applicable to the N-cycloheptyl compound.

Oxidation and Reduction Pathways of the Sulfonamide Functional Group

The sulfonamide functional group is generally stable to a wide range of oxidizing and reducing conditions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. However, the aromatic ring or the cycloheptyl group can undergo oxidation under harsh conditions, though this is typically not a selective transformation.

Reduction of the sulfonamide group is challenging but can be achieved using powerful reducing agents. For example, reductive cleavage of the N-S bond is a more common pathway than the reduction of the sulfur center itself (see section 5.6).

Functionalization of Peripheral C-H Bonds

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. For this compound, this offers pathways to introduce new functional groups on either the cycloheptyl ring or the methyl group of the tosyl moiety. While specific studies on this molecule are not prevalent, general methodologies for C-H activation directed by a sulfonamide group are well-established. These reactions often employ transition metal catalysts (e.g., palladium, rhodium, or ruthenium) to selectively activate a specific C-H bond and forge a new carbon-carbon or carbon-heteroatom bond.

Formation of Novel Heterocyclic Systems Incorporating the Sulfonamide Scaffold

The structural framework of this compound can be incorporated into more complex heterocyclic systems. The sulfonamide nitrogen and the aromatic ring can participate in cyclization reactions to form novel fused-ring structures. For example, derivatives of tosyl hydrazones are known to react with phthalaldehyde derivatives in the presence of N-heterocyclic carbene (NHC) catalysts to form phthalidyl sulfonohydrazones, which involves the formation of a new C-N bond in an oxidative pathway. nih.gov This demonstrates the potential of the sulfonamide scaffold to serve as a building block for constructing medicinally relevant heterocyclic compounds. nih.gov

Reactivity with Electrophiles and Nucleophiles as a Synthetic Building Block

As a synthetic building block, this compound exhibits dual reactivity.

Reactivity with Electrophiles: As detailed in section 5.1, the deprotonated sulfonamide nitrogen is strongly nucleophilic and reacts readily with a wide range of electrophiles, including alkyl halides, acyl chlorides, and epoxides. This allows for the straightforward introduction of diverse substituents at the nitrogen atom.

Reactivity with Nucleophiles: The sulfur atom of the sulfonamide is highly electrophilic due to the attachment of two oxygen atoms and a nitrogen atom. It can be attacked by strong nucleophiles. However, this often leads to the cleavage of the N-S bond rather than a simple substitution at the sulfur center. nih.gov The reactivity of electrophiles and nucleophiles can often be predicted and quantified using empirical scales. nih.govresearchgate.net The sulfhydryl side-chain of cysteine is a notable biological nucleophile that readily reacts with various electrophiles. nih.gov

Investigation of N-S Bond Cleavage Pathways

The bond between the nitrogen and sulfur atoms in arylsulfonamides is notably stable, which is why the tosyl group is a widely used protecting group for amines. However, this bond can be cleaved under specific reductive conditions. The choice of reagent for this deprotection step is crucial.

Common methods for N-S bond cleavage include:

Dissolving Metal Reductions: Reagents like sodium in liquid ammonia (B1221849) or sodium naphthalenide are effective for cleaving the N-S bond.

Acid-Mediated Cleavage: Strong acids such as hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid can effect cleavage, particularly at elevated temperatures.

Reductive Cleavage with Hydrides: While less common, powerful hydride reagents may also achieve this transformation.

This cleavage is a key step in multi-step syntheses where the sulfonamide group is used to protect a primary or secondary amine, which is then deprotected in a later stage of the synthetic sequence.

Table 2: Common Reagents for N-S Bond Cleavage in Tosylamides

Cleavage Method Typical Reagents
Dissolving Metal Reduction Sodium in liquid ammonia (Na/NH₃)
Sodium naphthalenide
Acid-Mediated Cleavage Hydrobromic acid (HBr) in Acetic Acid
Trifluoromethanesulfonic acid

Supramolecular Chemistry and Crystal Engineering

Design of Supramolecular Synthons based on Sulfonamide MotifsThe identification and analysis of reliable supramolecular synthons involving the N-cycloheptyl-tosylamide moiety are contingent on experimental structural determination.

Until such time as the crystal structure of N-cycloheptyl-4-methylbenzenesulfonamide is determined and published, a detailed and accurate account of its supramolecular chemistry and crystal engineering remains beyond the scope of current scientific knowledge.

Applications in Chemical Sciences Non Biological

Reagent in Organic Synthesis

The structural framework of N-cycloheptyl-4-methylbenzenesulfonamide, featuring a cycloheptyl group attached to a tosyl moiety, suggests its potential as a versatile reagent in organic synthesis. The sulfonamide group is a well-established functional group in synthetic chemistry, often employed as a protecting group for amines due to its stability under a wide range of reaction conditions and the relative ease of its subsequent cleavage.

Furthermore, the presence of the bulky cycloheptyl group can impart specific steric and electronic properties to the molecule, influencing the regioselectivity and stereoselectivity of reactions in which it participates. Research in this area explores its use in facilitating complex molecular transformations, acting as a precursor for the synthesis of more intricate chemical structures. The synthesis of derivatives, such as N-acyl sulfonamides, is an area of interest as these motifs are present in many biologically active compounds and are synthesized through the acylation of primary sulfonamides. dergipark.org.tr

Catalysis and Ligand Design

In the field of catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal catalysts. The this compound structure contains potential donor atoms (nitrogen and oxygen) that could coordinate with metal centers. The specific spatial arrangement and electronic nature of the cycloheptyl and 4-methylbenzenesulfonyl groups can be tailored to create ligands with unique steric bulk and electronic environments around a metal core.

The development of catalysts incorporating ligands derived from this compound could lead to advancements in various catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The modular nature of sulfonamide synthesis allows for the straightforward introduction of different substituents, offering a pathway to fine-tune the ligand properties for specific catalytic applications. The design and synthesis of such ligands bearing a 4-methylbenzenesulfonamide moiety have been explored for their potential as anticancer agents through the inhibition of enzymes like CDK2. nih.gov

Polymer Production and Additive Manufacturing (e.g., in inks)

The integration of functional molecules into polymeric materials is a key strategy for developing advanced materials with tailored properties. This compound can be explored as a functional additive in polymer formulations. Its incorporation could potentially modify the physical and chemical properties of polymers, such as thermal stability, mechanical strength, and solubility.

In the rapidly evolving field of additive manufacturing, particularly in technologies like stereolithography and material jetting, the composition of the photocurable resins or inks is critical. nih.gov These resins are typically composed of monomers, oligomers, photoinitiators, and various additives that control the properties of the final 3D-printed object. kaust.edu.sa The potential inclusion of this compound or its derivatives as a component in these formulations could be investigated to impart specific functionalities to the printed materials, such as altered hydrophobicity, improved adhesion, or specific chemical reactivity. The development of novel polymers is a continuous effort in additive manufacturing to enhance the capabilities of techniques like fused filament fabrication (FFF), selective laser sintering (SLS), and stereolithography (SLA). nih.gov

Development of New Materials with Tailored Chemical Properties

The quest for new materials with precisely defined chemical properties is a driving force in materials science. The unique combination of a flexible cycloheptyl ring and a rigid aromatic sulfonamide group in this compound makes it an interesting building block for the design of novel materials.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Table 1: Physicochemical Properties of N-cycloheptyl-4-methylbenzenesulfonamide

Property Value
CAS Number 16801-70-0
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
Predicted Melting Point 55-56 °C
Predicted Boiling Point 401.1 ± 38.0 °C
Predicted Density 1.16 ± 0.1 g/cm³

| Predicted pKa | 12.05 ± 0.20 |

Note: The properties listed are predicted and have not been experimentally verified in peer-reviewed literature.

Unexplored Reactivity and Synthetic Potential of this compound

The reactivity of this compound remains largely uncharted. While general reactions of sulfonamides are well-documented, the specific influence of the cycloheptyl group on the reactivity of the nitrogen and the sulfonyl group is unknown. One study focusing on the microbiological oxygenation of azacycloalkanes mentions the related compound N-(4-oxocycloheptyl)-p-toluenesulfonamide, suggesting that the cycloheptyl ring in such structures could be a target for enzymatic modification. lookchem.com

The synthetic potential of this compound is also an open question. Its structure suggests it could serve as a building block in the synthesis of more complex molecules, potentially in the development of novel pharmaceuticals or agrochemicals. However, no published reports detail its use as a synthetic intermediate.

Future Prospects in Materials Science and Supramolecular Systems

Given the lack of current research, the future prospects of this compound in materials science and supramolecular systems are purely speculative. The inherent properties of sulfonamides, such as their ability to form hydrogen bonds, could potentially be exploited in the design of self-assembling materials or host-guest systems. The flexible seven-membered cycloheptyl ring could impart unique conformational properties to such systems. Further research would be needed to explore these possibilities.

Methodological Innovations in Characterization and Computational Studies

There are no specific methodological innovations reported for the characterization of this compound. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential for its definitive characterization.

Similarly, no computational studies focusing on this compound have been published. Future computational work could provide valuable insights into its conformational analysis, electronic properties, and potential intermolecular interactions, thereby guiding experimental studies. The existence of a PubChem entry for the related compound 4-acetyl-N-cycloheptyl-N-methylbenzenesulfonamide suggests that computational and experimental characterization of such molecules is of interest to the scientific community.

Q & A

Basic: What is the recommended synthetic methodology for N-cycloheptyl-4-methylbenzenesulfonamide?

Answer:
The compound can be synthesized via nucleophilic substitution of 4-methylbenzenesulfonamide with cycloheptyl halides under basic conditions. A validated approach involves reacting the sulfonamide precursor with sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF), followed by alkylation with cycloheptyl iodide or bromide. For example:

  • Step 1: Activate the sulfonamide by deprotonation with NaH in DMF at room temperature for 30 minutes.
  • Step 2: Add cycloheptyl iodide and stir for 3–6 hours.
  • Step 3: Isolate the product via precipitation in ice-water and recrystallize from methanol .

Key Considerations:

  • Use anhydrous conditions to prevent side reactions.
  • Monitor reaction progress via TLC (Rf values in chloroform:methanol 9:1).

Basic: What analytical techniques are critical for structural characterization?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

NMR Spectroscopy:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., cycloheptyl CH₂ groups at δ ~1.2–2.0 ppm; aromatic protons at δ ~7.5–8.0 ppm) .

X-ray Crystallography:

  • Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include bond distances (e.g., S–N ≈ 1.63 Å, C–S ≈ 1.76 Å) and torsional angles. For cycloheptyl derivatives, analyze puckering amplitudes (Q ≈ 0.5–0.6 Å) using Cremer-Pople parameters .

Validation: Cross-check data with tools like PLATON (e.g., ADDSYM for missed symmetry) .

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

Answer:
Common issues include disordered cycloheptyl rings or underestimated thermal parameters. Mitigation strategies:

Disorder Modeling: Split positions for flexible cycloheptyl groups and refine occupancy ratios.

Hydrogen Placement: Use riding models (C–H = 0.93–0.98 Å) with Uiso=1.2UeqU_{iso} = 1.2U_{eq} (aromatic) or 1.5Ueq1.5U_{eq} (methyl) .

Validation Metrics:

  • Check R-factor convergence (R1<0.05R_1 < 0.05).
  • Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Example: In a related sulfonamide, omitting obscured reflections (e.g., 1 0 0) improved refinement accuracy .

Advanced: How to design biological activity assays for this compound?

Answer:
Leverage structure-activity relationship (SAR) principles from analogous sulfonamides:

Antimicrobial Assays:

  • Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values).
  • Compare with 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide derivatives, which show MICs of 8–32 µg/mL .

Anticancer Screening:

  • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Sulfonamides with bulky substituents often exhibit IC₅₀ < 50 µM .

Methodological Note: Include positive controls (e.g., cisplatin for anticancer assays) and validate via dose-response curves.

Advanced: What computational strategies support mechanistic studies of this compound?

Answer:

Molecular Docking:

  • Target enzymes like carbonic anhydrase IX (PDB ID: 3IAI). Use AutoDock Vina to predict binding affinities; focus on sulfonamide-S interactions with Zn²⁺ .

QSAR Modeling:

  • Corrogate electronic parameters (e.g., Hammett σ) with bioactivity. For example, logP values >3.0 enhance membrane permeability in sulfonamides .

DFT Calculations:

  • Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV) .

Advanced: How to address low yields in alkylation reactions during synthesis?

Answer:
Low yields may stem from steric hindrance or competing elimination. Optimize by:

Solvent Choice: Replace DMF with THF to reduce side reactions.

Base Selection: Use K₂CO₃ instead of NaH for milder conditions.

Temperature Control: Perform reactions at 0–5°C to favor SN2 pathways.

Case Study: N-Cyclohexyl derivatives achieved 75% yield using K₂CO₃ in acetone .

Advanced: How to analyze conformational dynamics of the cycloheptyl group?

Answer:

Variable-Temperature NMR: Observe ring puckering via splitting of cycloheptyl proton signals at low temperatures (−40°C).

Molecular Dynamics (MD): Simulate ring flipping (ΔG ≈ 10–15 kcal/mol) using AMBER force fields.

Crystallographic Data: Compare chair vs. boat conformations; for cycloheptyl, a twist-chair conformation is typical (puckering φ ≈ 210°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.